molecular formula C13H13NOS3 B5056722 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one

2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one

Cat. No. B5056722
M. Wt: 295.5 g/mol
InChI Key: KDRDFNOSDDBNIM-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one, also known as EMBO, is a thiazolone derivative with potential biological activities. It has been found to exhibit anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one induces apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth by disrupting the bacterial cell membrane. In addition, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been found to modulate the immune system by increasing the production of cytokines.

Advantages and Limitations for Lab Experiments

2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It exhibits potent biological activities at low concentrations, making it a cost-effective compound for research. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one is also stable under normal laboratory conditions, making it easy to handle and store. However, the limitations of 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

For research on 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one include investigating its mechanism of action, optimizing its synthesis method to increase yield and purity, and exploring its potential as a drug candidate for cancer, bacterial, and viral infections. Additionally, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one could be used as a lead compound for the development of new derivatives with improved biological activities.

Synthesis Methods

2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one can be synthesized by reacting 2-ethylthio-4-methylthioaniline with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with sodium methoxide to obtain the final product, 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one. The synthesis method has been optimized to obtain a high yield of pure 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one.

Scientific Research Applications

2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. 2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one has also shown antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antiviral activity against herpes simplex virus type 1.

properties

IUPAC Name

(4Z)-2-ethylsulfanyl-4-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS3/c1-3-17-13-14-11(12(15)18-13)8-9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRDFNOSDDBNIM-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CC2=CC=C(C=C2)SC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=N/C(=C\C2=CC=C(C=C2)SC)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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